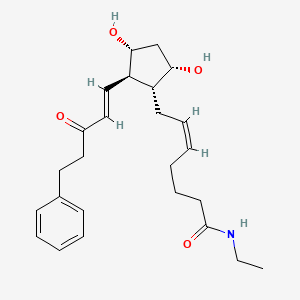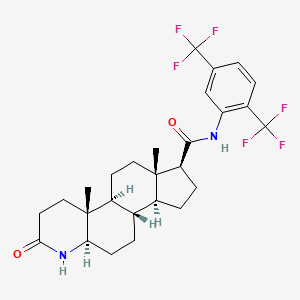
二氢达英地特
描述
Dihydro Dutasteride is a synthetic 4-azasteroid compound that selectively inhibits both type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to 5α-dihydrotestosterone (DHT) . This compound is primarily used for the treatment of benign prostatic hyperplasia (BPH) in adult males by reducing the levels of circulating DHT .
科学研究应用
Dihydro Dutasteride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and enzyme inhibition.
Biology: Investigated for its effects on androgen metabolism and its potential role in treating androgen-related disorders.
Medicine: Primarily used for treating benign prostatic hyperplasia and studied for its potential in treating androgenetic alopecia and prostate cancer
作用机制
Mode of Action
Dihydro Dutasteride works by forming a stable complex with both type II and type II 5α-reductase . This interaction inhibits the enzymatic action of the 5α-reductase enzymes, thereby preventing the conversion of testosterone to 5α-dihydrotestosterone (DHT) . DHT is the androgen primarily responsible for the initial development and subsequent enlargement of the prostate gland .
Biochemical Pathways
The inhibition of 5α-reductase enzymes by Dihydro Dutasteride disrupts the biochemical pathway that converts testosterone into DHT . This results in a significant reduction in the levels of circulating DHT . DHT is a primary hormonal mediator that plays a role in the development and enlargement of the prostate gland .
Pharmacokinetics
Dihydro Dutasteride exhibits a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life of 3–5 weeks . Accordingly, Dihydro Dutasteride is dosed in a way that requires at least 3 months of treatment to reach pharmacokinetic steady state .
Result of Action
The primary molecular effect of Dihydro Dutasteride is the reduction of circulating DHT levels . This leads to a decrease in the stimulation of prostate growth . On a cellular level, the reduction of DHT levels can lead to a decrease in the size of the prostate gland over time .
Action Environment
The action of Dihydro Dutasteride can be influenced by various environmental factors. For instance, the bioavailability and efficacy of the drug can be affected by the formulation in which it is presented . Additionally, the drug’s action can be influenced by the patient’s liver function, as the liver plays a crucial role in the metabolism of the drug .
生化分析
Biochemical Properties
Dihydro Dutasteride selectively inhibits both the type I and type II isoforms of steroid 5α-reductase . This intracellular enzyme converts testosterone to 5α-dihydrotestosterone (DHT), a primary hormonal mediator involved in the development and enlargement of the prostate gland . By reducing the levels of circulating DHT, Dihydro Dutasteride plays a crucial role in biochemical reactions .
Cellular Effects
Dihydro Dutasteride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are particularly notable in androgen-sensitive tissues like the prostate, where it reduces the levels of DHT, thereby influencing the function of these cells .
Molecular Mechanism
The molecular mechanism of Dihydro Dutasteride involves its interaction with biomolecules and its impact on gene expression . It works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . These enzymes convert testosterone into DHT, and by inhibiting them, Dihydro Dutasteride reduces the levels of DHT .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dihydro Dutasteride change over time . The compound shows a high degree of stability, and its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For instance, higher doses of Dihydro Dutasteride induced almost complete suppression of DHT, demonstrating its potent long-term effects .
Dosage Effects in Animal Models
The effects of Dihydro Dutasteride vary with different dosages in animal models . Higher doses led to more notable modifications in penile morphology in a rodent model .
Metabolic Pathways
Dihydro Dutasteride is involved in several metabolic pathways . It plays a role in the metabolism of testosterone, where it inhibits the conversion of testosterone to DHT . This process involves interactions with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of Dihydro Dutasteride within cells and tissues are complex processes. The compound is soluble in organic solvents, such as ethanol, methanol, and polyethylene glycol 400, but it is insoluble in water . This solubility profile influences how Dihydro Dutasteride is transported and distributed within cells and tissues .
Subcellular Localization
Current studies suggest that D2 receptors, which are inhibited by Dihydro Dutasteride, appear as puncta-like structures along the surface of dendrites and soma of dopamine neurons . This indicates a population of D2 receptors organized in discrete signaling sites along the plasma membrane .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Dutasteride involves several steps, starting from the appropriate steroid precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Dihydro Dutasteride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
Dihydro Dutasteride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of Dihydro Dutasteride. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .
相似化合物的比较
Similar Compounds
Finasteride: Another 5α-reductase inhibitor that selectively inhibits type II isoform of the enzyme.
Epristeride: A non-steroidal 5α-reductase inhibitor with a different mechanism of action.
Uniqueness
Dihydro Dutasteride is unique in its ability to inhibit both type I and type II isoforms of 5α-reductase, making it more effective in reducing DHT levels compared to Finasteride, which only inhibits the type II isoform . This dual inhibition provides a broader therapeutic effect, particularly in treating conditions like benign prostatic hyperplasia .
属性
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUHDIPAGREENV-QWBYCMEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164656-22-8 | |
| Record name | 1,2-Dihydrodutasteride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIHYDRODUTASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7B42KG7F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Dihydro Dutasteride and how is it related to Dutasteride?
A1: Dihydro Dutasteride (17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5α-androstane-3-one) is an identified impurity of Dutasteride. [, ] Dutasteride is a drug primarily used to treat enlarged prostate glands. While Dutasteride's mechanism involves inhibiting both type 1 and type 2 5α-reductase enzymes, the specific activity of Dihydro Dutasteride and its potential interaction with these enzymes have not been extensively studied based on the provided research.
Q2: How was Dihydro Dutasteride characterized in the research?
A2: Dihydro Dutasteride was detected during the analysis of Dutasteride samples using High-Performance Liquid Chromatography (HPLC) and further identified by its mass-to-charge ratio (m/z) of 530 using Liquid Chromatography-Mass Spectrometry (LCMS). [, ] This impurity was then synthesized and further characterized using various spectroscopic techniques:
- HPLC: Determined its retention time and purity profile. [, ]
- Infrared Spectroscopy (IR): Provided information about the functional groups present in the molecule. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy (both 1H and 13C): Revealed the structure and connectivity of atoms within the molecule. [, ]
- Mass Spectrometry (MS): Confirmed the molecular weight and provided structural information. [, ]
Q3: Is there a way to separate Dihydro Dutasteride from Dutasteride?
A3: Yes, researchers successfully developed and employed a preparative HPLC method to isolate Dihydro Dutasteride from Dutasteride. [] This technique leverages the different affinities of these compounds towards a stationary phase within the HPLC column, allowing for their separation and purification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


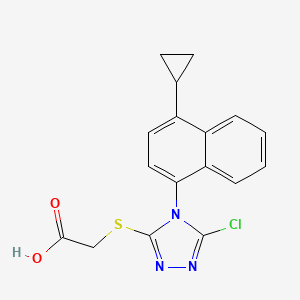

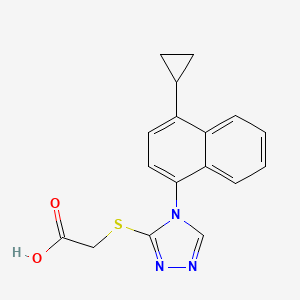
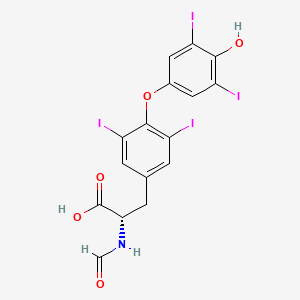
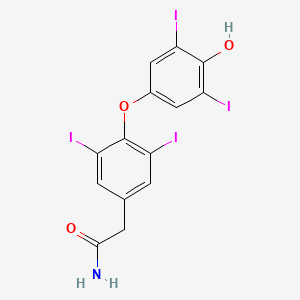
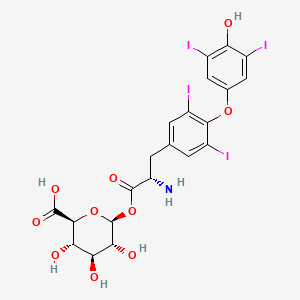
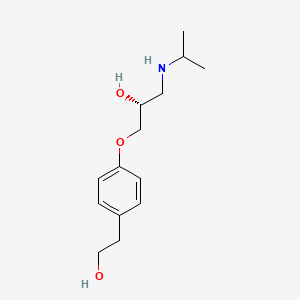
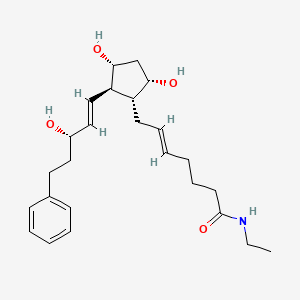
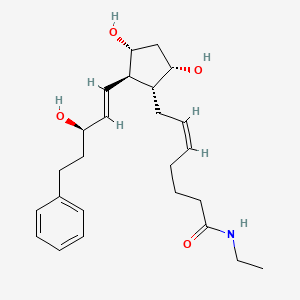
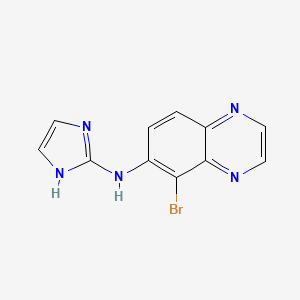

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)
